3-(3-Cyano-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-(3-Cyano-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester is a complex organic compound with a unique structure that includes a cyano group, a benzenesulfonyl group, and an azetidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Cyano-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester typically involves multiple steps, starting with the preparation of the azetidine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Azetidine Ring: This can be achieved through cyclization reactions involving suitable precursors.
Introduction of the Benzenesulfonyl Group: This step often involves sulfonylation reactions using reagents like benzenesulfonyl chloride.
Addition of the Cyano Group: This can be done through nucleophilic substitution reactions using cyanide sources.
Esterification: The final step involves esterification to introduce the tert-butyl ester group.
Industrial Production Methods
Industrial production methods for this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Techniques such as continuous flow synthesis and the use of catalysts to improve reaction efficiency are commonly employed.
Chemical Reactions Analysis
Types of Reactions
3-(3-Cyano-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group or the sulfonyl group, leading to different products.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at different positions on the molecule.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions vary depending on the specific substitution reaction, but common reagents include halides, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or alcohols.
Scientific Research Applications
3-(3-Cyano-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester has a wide range of scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials and as a specialty chemical in various industrial processes.
Mechanism of Action
The mechanism of action of 3-(3-Cyano-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester involves its interaction with molecular targets and pathways. The specific mechanism depends on the context of its use, such as its role in a chemical reaction or its biological activity. In biological systems, it may interact with enzymes, receptors, or other biomolecules, leading to various effects.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Cyano-benzenesulfonyl)-pyrrolidine-1-carboxylic acid tert-butyl ester
- 3-(3-Cyano-benzenesulfonyl)-piperidine-1-carboxylic acid tert-butyl ester
Uniqueness
3-(3-Cyano-benzenesulfonyl)-azetidine-1-carboxylic acid tert-butyl ester is unique due to its specific combination of functional groups and ring structure
Properties
CAS No. |
887593-72-8 |
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Molecular Formula |
C15H18N2O4S |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
tert-butyl 3-(3-cyanophenyl)sulfonylazetidine-1-carboxylate |
InChI |
InChI=1S/C15H18N2O4S/c1-15(2,3)21-14(18)17-9-13(10-17)22(19,20)12-6-4-5-11(7-12)8-16/h4-7,13H,9-10H2,1-3H3 |
InChI Key |
XTNHGYVXPJTTQY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)S(=O)(=O)C2=CC=CC(=C2)C#N |
Origin of Product |
United States |
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